LDN-192960: A Comprehensive Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor
LDN-192960: A Comprehensive Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LDN-192960, a potent small molecule inhibitor targeting both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). This document collates critical quantitative data, details experimental methodologies for the characterization of LDN-192960, and illustrates the intricate signaling pathways of its targets. The dual inhibitory nature of LDN-192960 presents a unique opportunity for therapeutic intervention in various pathologies, most notably in oncology, by concurrently modulating critical pathways in cell cycle regulation and protein stability. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of LDN-192960.
Introduction
LDN-192960 is a small molecule compound identified as a potent dual inhibitor of Haspin and DYRK2 kinases.[1][2][3][4][5] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][5][6][7] This post-translational modification is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation.[1][5] Dysregulation of Haspin activity has been implicated in genomic instability and tumorigenesis.
DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and plays a multifaceted role in cellular processes, including cell cycle control, apoptosis, and proteasome-mediated protein degradation.[2][3][8][9] Notably, DYRK2 can phosphorylate the 26S proteasome subunit RPT3 at Thr25, enhancing proteasome activity.[3][8][9] Given the reliance of many cancer cells on the proteasome for survival, targeting DYRK2 has emerged as a promising anti-cancer strategy.[2][9]
The dual inhibition of both Haspin and DYRK2 by LDN-192960 offers a multi-pronged approach to cancer therapy by simultaneously disrupting mitotic progression and proteostasis. This guide will delve into the quantitative inhibitory profile of LDN-192960, provide detailed experimental protocols for its evaluation, and visualize its mechanism of action within the cellular context.
Quantitative Data Presentation
The inhibitory activity of LDN-192960 against Haspin, DYRK2, and a panel of other kinases has been quantitatively assessed, primarily through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Kinase Target | IC50 (nM) | Reference(s) |
| Haspin | 10 | [1][2][3][4][5] |
| DYRK2 | 48 | [1][2][3][4][5] |
| DYRK1A | 100 | [2] |
| DYRK3 | 19 | [2] |
| CLK1 | 210 | [2] |
| PIM1 | 720 | [2] |
| TRKB | 720 | |
| ROS | >10,000 | |
| HIPK1 | >10,000 | |
| HIPK2 | >10,000 | |
| PIM-2 | 91,000 |
Cellular Activity of LDN-192960
| Cell Line | Assay | Metric | Value (µM) | Reference(s) |
| HeLa (Haspin overexpressing) | p-Thr3-H3 levels | EC50 | 1.17 | [2] |
| HeLa (mitotic synchronized) | p-Thr3-H3 levels | EC50 | 0.02 | [2] |
| HEK293T (DYRK2 overexpressing) | p-RPT3 (Thr25) levels | Maximal effect | 1-10 | [10] |
| SKNBE, KELLY, SKNAS, SKNFI (Neuroblastoma) | Cell Proliferation | Dose-dependent inhibition | Not specified | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize LDN-192960.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of LDN-192960 against Haspin. A similar setup can be adapted for DYRK2.
Materials:
-
Recombinant full-length human Haspin kinase
-
Biotinylated histone H3 (1-21) peptide substrate
-
ATP
-
LDN-192960
-
Kinase reaction buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Stop/detection buffer (50 mM EDTA, 2 nM Europium-labeled anti-phospho-Histone H3 (Thr3) antibody, 40 nM Streptavidin-Allophycocyanin (APC))
-
384-well white assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of LDN-192960 in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the LDN-192960 dilutions.
-
Add 3 µL of a mix containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3 (1-21) peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of 400 µM ATP solution (final concentration 200 µM).
-
Incubate the reaction for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of stop/detection buffer.
-
Incubate for 2 hours at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the acceptor (665 nm) to the donor (615 nm) signal.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for Phospho-Histone H3 (Thr3)
This protocol details the detection of phosphorylated Histone H3 at threonine 3 in cultured cells treated with LDN-192960.
Materials:
-
HeLa cells
-
LDN-192960
-
Cell culture medium and supplements
-
Nocodazole and MG132 (for mitotic synchronization)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse anti-Total Histone H3
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
For mitotic synchronization, treat cells with nocodazole and MG132 for a specified time.
-
Treat cells with varying concentrations of LDN-192960 for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify band intensities to determine the relative levels of phospho-Histone H3 (Thr3).
Cellular Western Blot for Phospho-RPT3 (Thr25)
This protocol is for detecting the phosphorylation of the DYRK2 substrate RPT3 at threonine 25.
Materials:
-
HEK293T cells
-
DYRK2-FLAG expression vector
-
Transfection reagent
-
LDN-192960
-
Materials for Western blotting as listed in section 3.2.
-
Primary antibodies: Rabbit anti-phospho-RPT3 (Thr25), Mouse anti-FLAG, Rabbit anti-Total RPT3
Procedure:
-
Seed HEK293T cells and transfect with a DYRK2-FLAG expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the transfected cells with a dose range of LDN-192960 for 2 hours.
-
Lyse the cells and perform Western blotting as described in section 3.2.
-
Use primary antibodies against phospho-RPT3 (Thr25), FLAG (to confirm DYRK2 expression), and total RPT3 (as a loading control).
-
Quantify the bands to assess the effect of LDN-192960 on DYRK2-mediated RPT3 phosphorylation.
Neuroblastoma Cell Proliferation Assay
This protocol describes an assay to evaluate the effect of LDN-192960 on the proliferation of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SKNBE, KELLY, SKNAS, SKNFI)
-
Cell culture medium and supplements
-
LDN-192960
-
96-well cell culture plates
-
MTT or similar cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of LDN-192960. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence on a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the scientific rationale and methodology.
Caption: Haspin signaling pathway in mitosis.
References
- 1. apexbt.com [apexbt.com]
- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
